3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid, also known as 4-(4-FLUOROPHENYL)-2-FLUOROBENZOIC ACID, is Bcl-2 . Bcl-2 is a protein that plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound binds to Bcl-2 with a dissociation constant (K D) value of 400 μM . This binding interaction can influence the function of Bcl-2, potentially leading to changes in the regulation of apoptosis .
Biochemical Pathways
This pathway is typically activated by intracellular signals generated when cells are stressed and results in the release of death signals from the mitochondria .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its influence on Bcl-2 and the subsequent regulation of apoptosis. By binding to Bcl-2, the compound could potentially tip the balance of pro-apoptotic and anti-apoptotic signals within the cell, influencing cell survival and death .
Biochemical Analysis
Biochemical Properties
3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity to certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and influence the enzyme’s activity.
Cellular Effects
The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
At the molecular level, 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which adverse effects predominate.
Metabolic Pathways
3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The presence of fluorine atoms can influence the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance.
Transport and Distribution
The transport and distribution of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s lipophilicity, influenced by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is critical for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical effects and therapeutic potential.
Properties
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXMXAOCUVYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673361 | |
Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786685-86-7 | |
Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-(4-fluorophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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